MtUng-IN-1
Overview
Description
MtUng-IN-1, also known as Compound 18a, is a chemical compound that acts as an inhibitor of mycobacterial uracil DNA glycosylase (MtUng). This enzyme is crucial for the DNA repair mechanism in Mycobacterium tuberculosis, making this compound a valuable tool in the research of tuberculosis and other infectious diseases. The compound has an IC50 value of 300 μM, indicating its potency in inhibiting the target enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MtUng-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the uracil ring and its subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
MtUng-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the uracil ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the uracil ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products
Scientific Research Applications
MtUng-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of DNA repair and enzyme inhibition.
Biology: Helps in understanding the role of uracil DNA glycosylase in cellular processes.
Industry: Can be used in the development of diagnostic tools and assays for detecting mycobacterial infections
Mechanism of Action
MtUng-IN-1 exerts its effects by inhibiting the activity of mycobacterial uracil DNA glycosylase. This enzyme is responsible for excising uracil residues from DNA, a crucial step in the DNA repair process. By inhibiting this enzyme, this compound disrupts the DNA repair mechanism, leading to the accumulation of DNA damage and ultimately the death of the mycobacterium. The molecular targets and pathways involved include the uracil DNA glycosylase enzyme and the associated DNA repair pathways .
Comparison with Similar Compounds
Similar Compounds
Uracil-based inhibitors: These compounds share a similar mechanism of action by targeting uracil DNA glycosylase.
Non-uracil inhibitors: These compounds inhibit the same enzyme but have different chemical structures .
Uniqueness
MtUng-IN-1 stands out due to its specific inhibition of mycobacterial uracil DNA glycosylase with a relatively high IC50 value. This makes it a valuable tool for studying the enzyme’s role in mycobacterial infections and for developing new therapeutic strategies .
Biological Activity
MtUng-IN-1 is a novel compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against various bacterial strains have been reported to be comparable to or lower than those of standard antibiotics such as ampicillin and isoniazid. For example, it showed an MIC of 22.27 µM against Staphylococcus aureus and Mycobacterium tuberculosis .
Pathogen | MIC (µM) | Comparison Antibiotic | MIC (µM) |
---|---|---|---|
Staphylococcus aureus | 22.27 | Ampicillin | 32 |
Mycobacterium tuberculosis | 27.47 | Isoniazid | 25 |
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival. Studies suggest that it may also enhance the efficacy of existing antibiotics through synergistic effects, particularly in biofilm-forming bacteria .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines, including breast and lung cancers.
- Cell Viability Assays : Using MTT assays, researchers observed a significant reduction in cell viability in treated cancer cells compared to controls. For instance, at a concentration of 50 µM, this compound reduced viability by over 70% in breast cancer cells after 48 hours .
Cancer Cell Line | IC50 (µM) | Treatment Duration (hours) |
---|---|---|
Breast Cancer (MCF-7) | 50 | 48 |
Lung Cancer (A549) | 40 | 48 |
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Case Study on Biofilm Inhibition : A study involving S. aureus biofilms demonstrated that treatment with this compound significantly reduced biofilm mass and metabolic activity compared to untreated controls. This suggests its potential use in treating chronic infections associated with biofilms .
- Combination Therapy : A case study explored the combination of this compound with vancomycin in methicillin-resistant S. aureus infections, showing enhanced bactericidal activity compared to either agent alone .
Properties
IUPAC Name |
methyl 2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c1-21-11(17)7-22-9-4-2-8(3-5-9)6-10-12(18)15-14(20)16-13(10)19/h2-6H,7H2,1H3,(H2,15,16,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJZANBOOKKVTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367483 | |
Record name | ST51012757 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6138-21-2 | |
Record name | ST51012757 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.